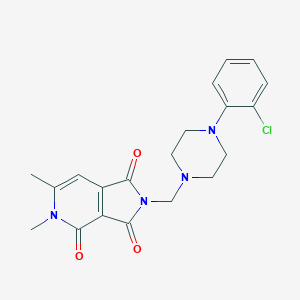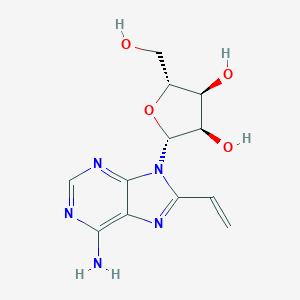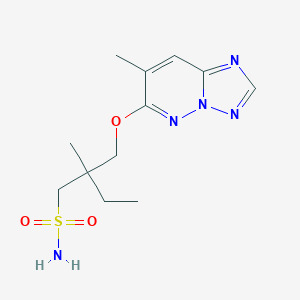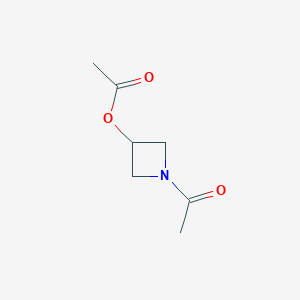
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CP-154,526 and is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. In
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- is through its selective antagonism of the CRF receptor. CRF is a neuropeptide that plays a key role in the body's stress response system. By blocking the CRF receptor, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- can reduce the physiological and behavioral responses to stress.
Biochemical and Physiological Effects
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been shown to have several biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH, and it can also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. In addition, it has been shown to increase the activity of the serotonergic system, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- in lab experiments is its selectivity for the CRF receptor, which allows for more specific targeting of the stress response system. However, one limitation is that its effects may vary depending on the animal model and the specific stressor used.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-. One direction is to investigate its potential as a treatment for stress-related disorders in humans. Another direction is to explore its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- involves several steps. The first step is the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate in the presence of a base to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,6-dimethylpyridine-3,5-dicarboxylic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine and 2-chlorobenzyl chloride to form the final product, 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl-.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated as a potential treatment for stress-related disorders such as anxiety and depression.
Eigenschaften
CAS-Nummer |
147297-08-3 |
|---|---|
Produktname |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 2-((4-(2-chlorophenyl)-1-piperazinyl)methyl)-5,6-dimethyl- |
Molekularformel |
C20H21ClN4O3 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5,6-dimethylpyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-11-14-17(19(27)22(13)2)20(28)25(18(14)26)12-23-7-9-24(10-8-23)16-6-4-3-5-15(16)21/h3-6,11H,7-10,12H2,1-2H3 |
InChI-Schlüssel |
IKUVOGKELFJIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=CC=CC=C4Cl |
Andere CAS-Nummern |
147297-08-3 |
Synonyme |
8-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-3,4-dimethyl-3,8-diazabic yclo[4.3.0]nona-4,10-diene-2,7,9-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)
![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)







![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)